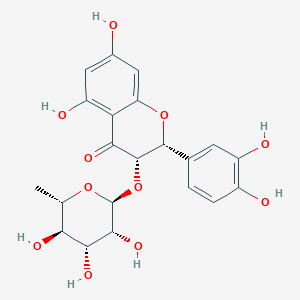
3-Methyl-5-(quinuclidin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(quinuclidin-3-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. The specific structure of this compound includes a 1-azabicyclo[2.2.2]octane core with a 3-methyl-1,2,4-oxadiazol-5-yl substituent. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 3-Methyl-5-(quinuclidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the azabicyclo core followed by the introduction of the oxadiazole ring. Common reaction conditions include the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
3-Methyl-5-(quinuclidin-3-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the oxadiazole ring can be substituted with different nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Applications De Recherche Scientifique
3-Methyl-5-(quinuclidin-3-yl)-1,2,4-oxadiazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: In industrial settings, it can be used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(quinuclidin-3-yl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity. This interaction is facilitated by the compound’s unique structure, which allows it to fit into specific binding pockets .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Methyl-5-(quinuclidin-3-yl)-1,2,4-oxadiazole include:
1-Azabicyclo[2.2.2]octane, 3-methylene-: This compound has a similar azabicyclo core but with a methylene group instead of the oxadiazole ring.
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane: This compound includes a benzyl group and is used in different chemical reactions.
2-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure but shares some chemical properties with the target compound
The uniqueness of this compound lies in its specific combination of the azabicyclo core and the oxadiazole ring, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H15N3O |
|---|---|
Poids moléculaire |
193.25 g/mol |
Nom IUPAC |
5-(1-azabicyclo[2.2.2]octan-3-yl)-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H15N3O/c1-7-11-10(14-12-7)9-6-13-4-2-8(9)3-5-13/h8-9H,2-6H2,1H3 |
Clé InChI |
CJZKUTNGRZKBRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=N1)C2CN3CCC2CC3 |
Synonymes |
3-(3-methyl-1,2,4-oxadiazol-5-yl)quinuclidine hydrochloride L 658,903 L 658903 L-658,903 L-658903 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(Z)-tetradec-7-enyl] 4-amino-3-hydroxybenzoate](/img/structure/B1243763.png)

![[(1S,3R,15S,18S,19R,20R,21S,22S,24S,25R,26S)-19,20,22,25-tetraacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl]methyl acetate](/img/structure/B1243769.png)
![10-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4,5-dimethyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B1243770.png)
![(6R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243773.png)







